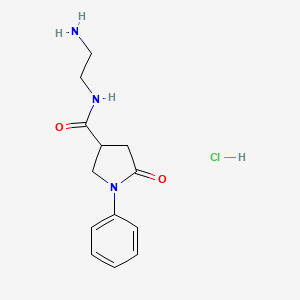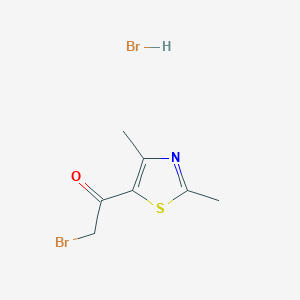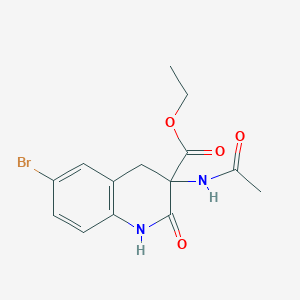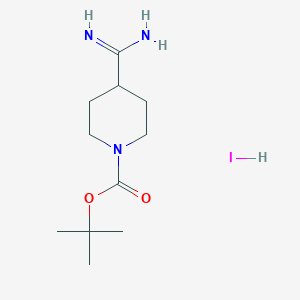
2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The preparation methods typically include multi-step synthesis processes that ensure the purity and yield of the final product. Detailed synthetic routes and reaction conditions are essential for replicating the synthesis in laboratory settings.
Industrial Production Methods: Industrial production of compound “this compound” requires scalable and cost-effective methods. These methods often involve optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity. The industrial production process is designed to meet the demands of large-scale applications while maintaining quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary in structure and properties, providing a range of compounds for further study and application.
Aplicaciones Científicas De Investigación
Compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, compound “this compound” could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in manufacturing processes or as a component in various products.
Mecanismo De Acción
The mechanism of action of compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic processes, signal transduction, or other cellular functions.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Each of these similar compounds has its own set of properties and applications, making the comparison valuable for understanding the specific advantages and potential of compound “2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one”.
Propiedades
IUPAC Name |
2-(5-chloro-2-hydroxyanilino)-6-ethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-8-6-11(18)16-12(14-8)15-9-5-7(13)3-4-10(9)17/h3-6,17H,2H2,1H3,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZKGMUDKVWMHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol](/img/structure/B8007755.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007759.png)
![6-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007765.png)


![6-methyl-3-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B8007783.png)
![3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B8007787.png)





![3-[[2-(4-Piperidin-1-ylanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007845.png)
![3-[[4-(4-Carboxyanilino)-5-fluoropyrimidin-2-yl]amino]benzoic acid](/img/structure/B8007851.png)
